molecular formula C21H22N2O4 B2474083 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate CAS No. 877947-57-4

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate

Cat. No.: B2474083
CAS No.: 877947-57-4
M. Wt: 366.417
InChI Key: OCNIHDCSCOSJSR-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is an organic compound with a complex structure that includes a cyano group, a carbamoyl group, and a phenoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a cyano-containing reagent under specific conditions to introduce the cyano group. The final step involves the formation of the carbamoyl group through a reaction with a suitable carbamoylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The phenoxybenzoate moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate involves its interaction with specific molecular targets. The cyano group and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxybenzoate moiety may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,4-diethoxybenzoate
  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate
  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate

Uniqueness

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxybenzoate moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15(2)21(3,14-22)23-19(24)13-26-20(25)16-9-11-18(12-10-16)27-17-7-5-4-6-8-17/h4-12,15H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNIHDCSCOSJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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